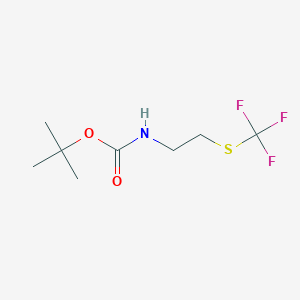
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is an organofluorine compound that features a trifluoromethylthio group. Organofluorine compounds are known for their significant roles in medicinal chemistry due to the beneficial effects of the fluorine moiety on the physiochemical and biological properties of molecules . The trifluoromethylthio group is particularly important in bioactive compounds and commercialized drugs .
Wirkmechanismus
Target of Action
N-Boc-2-(Trifluoromethylthio)ethane-1-amine, also known as (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester, is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various structurally diverse amines, amino acids, and peptides .
Mode of Action
The compound acts by providing chemoselective mono-N-Boc protection to amines . This is achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under certain conditions . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action affects the transmetalation mechanisms in this reaction .
Pharmacokinetics
Its stability and resistance to various reaction conditions influence its bioavailability in chemical reactions .
Result of Action
The result of the compound’s action is the formation of N-Boc protected amines, amino acids, and peptides . These protected compounds can then undergo further reactions without interference at the amine site .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the N-Boc protection can be achieved under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s action can be carried out under solvent-free conditions, making it environmentally benign .
Vorbereitungsmethoden
One common method is the trifluoromethylthiolation of alkenes, which installs a trifluoromethylthio group across the carbon–carbon double bonds . This process can be achieved using various reagents and catalysts, such as CF3SO2Na under metal-free conditions . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include CF3SO2Na for trifluoromethylthiolation and various catalysts for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Vergleich Mit ähnlichen Verbindungen
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester can be compared with other trifluoromethylated compounds such as:
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
The uniqueness of this compound lies in its specific trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2S/c1-7(2,3)14-6(13)12-4-5-15-8(9,10)11/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNIDPUTNPBQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














